molecular formula C18H37NO5 B1246857 Broussonetine M

Broussonetine M

Cat. No. B1246857
M. Wt: 347.5 g/mol
InChI Key: WBWMANUPDBBHGO-YYWYGQEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broussonetine M is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.

Scientific Research Applications

Glycosidase Inhibition

Broussonetine M and related compounds, isolated from Broussonetia kazinoki, exhibit significant inhibition of various glycosidases. This includes inhibition of β-glucosidase, β-galactosidase, and β-mannosidase, suggesting potential applications in modulating glycoside metabolism and related physiological processes (Shibano et al., 1999). Additional studies have identified the total synthesis of broussonetine I and J2 and their enantiomers, revealing potent inhibitory activity against α-glucosidase, highlighting their potential as therapeutic agents (Zhao et al., 2013).

Biosynthesis and Structural Analysis

Research into the biosynthesis of broussonetines indicates that these compounds are synthesized through pathways similar to those of sphingosine and phytosphingosine, providing insight into their chemical structure and formation (Shibano et al., 2001). Moreover, the stereochemical assignment of various broussonetines has been achieved through total synthesis and analytical techniques, advancing our understanding of their molecular configuration (Rössler et al., 2017).

Potential Therapeutic Applications

The glycosidase inhibitory activity of broussonetines, including broussonetine M, suggests potential therapeutic applications. For instance, the inhibition of β-glucosidase and β-galactosidase points towards possible roles in managing metabolic disorders or other diseases where glycoside processing is a factor (Shibano et al., 1998). The ability to synthesize these compounds and their analogs also opens the door for the development of new drugs based on their structures and mechanisms of action (Wu et al., 2019).

properties

Product Name

Broussonetine M

Molecular Formula

C18H37NO5

Molecular Weight

347.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(10S)-10,13-dihydroxytridecyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C18H37NO5/c20-12-8-10-14(22)9-6-4-2-1-3-5-7-11-15-17(23)18(24)16(13-21)19-15/h14-24H,1-13H2/t14-,15+,16+,17+,18+/m0/s1

InChI Key

WBWMANUPDBBHGO-YYWYGQEZSA-N

Isomeric SMILES

C(CCCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)CCCC[C@@H](CCCO)O

Canonical SMILES

C(CCCCC1C(C(C(N1)CO)O)O)CCCCC(CCCO)O

synonyms

broussonetine M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Broussonetine M
Reactant of Route 2
Broussonetine M
Reactant of Route 3
Broussonetine M
Reactant of Route 4
Broussonetine M
Reactant of Route 5
Broussonetine M
Reactant of Route 6
Reactant of Route 6
Broussonetine M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.